N-Acetoxy-2-acetylaminophenanthrene N-Acetoxy-2-acetylaminophenanthrene
Brand Name: Vulcanchem
CAS No.: 26541-57-1
VCID: VC1572888
InChI: InChI=1S/C18H15NO3/c1-12(20)19(22-13(2)21)16-9-10-18-15(11-16)8-7-14-5-3-4-6-17(14)18/h3-11H,1-2H3
SMILES: CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C=C2)OC(=O)C
Molecular Formula: C18H15NO3
Molecular Weight: 293.3 g/mol

N-Acetoxy-2-acetylaminophenanthrene

CAS No.: 26541-57-1

Cat. No.: VC1572888

Molecular Formula: C18H15NO3

Molecular Weight: 293.3 g/mol

* For research use only. Not for human or veterinary use.

N-Acetoxy-2-acetylaminophenanthrene - 26541-57-1

Specification

CAS No. 26541-57-1
Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
IUPAC Name [acetyl(phenanthren-2-yl)amino] acetate
Standard InChI InChI=1S/C18H15NO3/c1-12(20)19(22-13(2)21)16-9-10-18-15(11-16)8-7-14-5-3-4-6-17(14)18/h3-11H,1-2H3
Standard InChI Key PBUJMRDTXSUQHF-UHFFFAOYSA-N
SMILES CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C=C2)OC(=O)C
Canonical SMILES CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C=C2)OC(=O)C

Introduction

Chemical Identity and Structure

Nomenclature and Identification

N-Acetoxy-2-acetylaminophenanthrene, also known as N-Acetoxy-N-(2-phenanthrenyl)acetamide, is a derivative of phenanthrene with acetamide and acetoxy functional groups. The compound has several synonyms in scientific literature, reflecting its structural and functional characteristics.

Table 1. Chemical Identification Parameters

ParameterInformation
Primary NameN-Acetoxy-2-acetylaminophenanthrene
SynonymsN-Acetoxy-N-(2-phenanthrenyl)acetamide, 2-(N-Acetyloxy-N-acetylamino)phenanthrene, N-(Acetyloxy)-N-2-phenanthrenylacetamide
CAS Registry Number26541-57-1
Molecular FormulaC₁₈H₁₅NO₃
IUPAC Name[acetyl(phenanthren-2-yl)amino] acetate
InChIInChI=1S/C18H15NO3/c1-12(20)19(22-13(2)21)16-9-10-18-15(11-16)8-7-14-5-3-4-6-17(14)18
InChI KeyPBUJMRDTXSUQHF-UHFFFAOYSA-N
SMILESCC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C=C2)OC(=O)C

Structural Characteristics

N-Acetoxy-2-acetylaminophenanthrene is derived from phenanthrene (C₁₄H₁₀), a polycyclic aromatic hydrocarbon comprising three fused benzene rings in an angular arrangement . The compound features two key functional groups attached to the phenanthrene backbone:

  • An acetamide (N-acetyl) group at the 2-position of phenanthrene

  • An acetoxy group bonded to the nitrogen of the acetamide

This structural arrangement creates an N-acetoxy-N-acetyl functionality that is responsible for the compound's reactivity, particularly its ability to form reactive intermediates that can bind to DNA.

Physico-chemical Properties

Physical Properties

N-Acetoxy-2-acetylaminophenanthrene exists as a solid at room temperature and possesses several distinct physical properties that characterize its behavior in various environments.

Table 2. Physical Properties

PropertyValue
Molecular Weight293.32 g/mol
Physical StateSolid (at room temperature)
Density1.2278 g/cm³ (rough estimate)
Boiling Point435.17°C (rough estimate)
Refractive Index1.5100 (estimate)

Chemical Reactivity and Stability

The chemical reactivity of N-Acetoxy-2-acetylaminophenanthrene is primarily defined by its N-acetoxy functionality, which makes it highly reactive toward nucleophilic centers in biological macromolecules. When thermally decomposed, the compound releases toxic nitrogen oxide smoke, indicating its potential for generating reactive intermediates under certain conditions .

Toxicological Profile

ParameterInformation
Toxicity CategoryToxic substances
Toxicity Datammo-bcs 14 mol CNREA8 30,1473,70
Flammability HazardsFlammable; Toxic nitrogen oxide smoke released by thermal decomposition
Recommended Extinguishing AgentsDry powder, foam, sand, carbon dioxide, water mist

Biological Activity and Mechanisms of Action

DNA Interaction Mechanisms

The biological significance of N-Acetoxy-2-acetylaminophenanthrene lies primarily in its ability to interact with DNA through specific mechanisms, making it valuable for studying carcinogenesis. Research has demonstrated that this compound can induce destabilization of the DNA double helix, evidenced by a decrease in melting temperature following exposure .

The interaction with DNA proceeds through two distinct pathways:

  • Binding of 2-acetylaminophenanthrene residue (AAP): This involves the formation of a nitrenium ion or its mesomeric form through heterolytic cleavage of the N-OAc bond .

  • Acetylation reaction: This occurs through the attack of DNA by a carbocation formed through heterolytic cleavage of the O-Ac bond .

These mechanisms represent critical processes in understanding how this compound and related ultimate carcinogens interact with genetic material.

Research Applications and Findings

Use in Carcinogenesis Studies

N-Acetoxy-2-acetylaminophenanthrene has proven valuable in investigations concerning mechanisms of carcinogenesis. As an ultimate carcinogen derived from the proximate carcinogen N-hydroxy-2-acetylaminophenanthrene, it serves as a model compound for studying the metabolic activation of aromatic amides and their subsequent interactions with cellular macromolecules .

DNA Binding Studies

Research has demonstrated that N-Acetoxy-2-acetylaminophenanthrene, like other ultimate carcinogens such as N-acetoxy-2-acetylaminofluorene, exhibits preferential binding to specific DNA sites, particularly those adopting non-B DNA structures under torsional stress . This selectivity suggests that certain DNA conformations may represent hotspots for carcinogen attack, potentially explaining the site-specificity observed in chemical carcinogenesis .

Studies have also revealed that three adducts found in RNA of rats treated with 2-acetamidophenanthrene (AAP) cochromatographed with two adenosine adducts and one guanosine adduct prepared by reaction of the ultimate carcinogen with nucleosides . This finding provides insight into the specific nucleoside targets of this compound in biological systems.

Structural Relationships to Parent Compounds

Derivation from Phenanthrene

N-Acetoxy-2-acetylaminophenanthrene is derived from phenanthrene (C₁₄H₁₀), a polycyclic aromatic hydrocarbon with a molecular weight of 178.2292 g/mol . The addition of acetamide and acetoxy groups to the parent phenanthrene structure results in significant alterations to both the physical properties and biological activity of the resulting compound.

Relationship to Other Acetylaminoarenes

This compound belongs to a broader class of acetylaminoarenes, which includes compounds like 2-acetamidofluorene (AAF) and 4-acetamidobiphenyl. Comparative studies of these structurally related compounds have provided valuable insights into structure-activity relationships governing their carcinogenic potential in various tissues .

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